1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethanone
Overview
Description
1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethanone is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by the presence of a fluorophenyl group and a pyrazolyl group, making it a unique and interesting molecule for various scientific applications.
Mechanism of Action
Target of Action
Similar compounds with a pyrazole core have been known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
It’s worth noting that pyrazole derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Pyrazole derivatives have been reported to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The solubility, stability, and bioavailability of similar pyrazole derivatives can be influenced by factors such as the presence of functional groups, the ph of the environment, and the specific formulation used .
Result of Action
Similar pyrazole derivatives have been reported to exhibit a range of biological activities, including antiviral, antitumoral, and inhibition of tubulin polymerization .
Action Environment
The action, efficacy, and stability of 1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethanone can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific conditions under which the compound is stored and administered .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethanone typically involves the reaction of (3,5-dimethyl-1H-pyrazol-1-yl)methanol with 4-amino-acetophenone in the presence of acetonitrile as a solvent. The reaction mixture is stirred in a closed vessel at room temperature for six days. The resulting white precipitate is filtered off, washed with acetonitrile, and dried in air .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethanone has several scientific research applications:
Comparison with Similar Compounds
- 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}phenyl)ethanone
- 2-(2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4-yl)-5-methoxyphenol
Uniqueness: 1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethanone is unique due to the presence of a fluorophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for designing new molecules with specific biological activities and chemical reactivity.
Properties
IUPAC Name |
1-[4-(3,5-dimethylpyrazol-1-yl)-3-fluorophenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O/c1-8-6-9(2)16(15-8)13-5-4-11(10(3)17)7-12(13)14/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBWLGIFBSASET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=C(C=C(C=C2)C(=O)C)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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